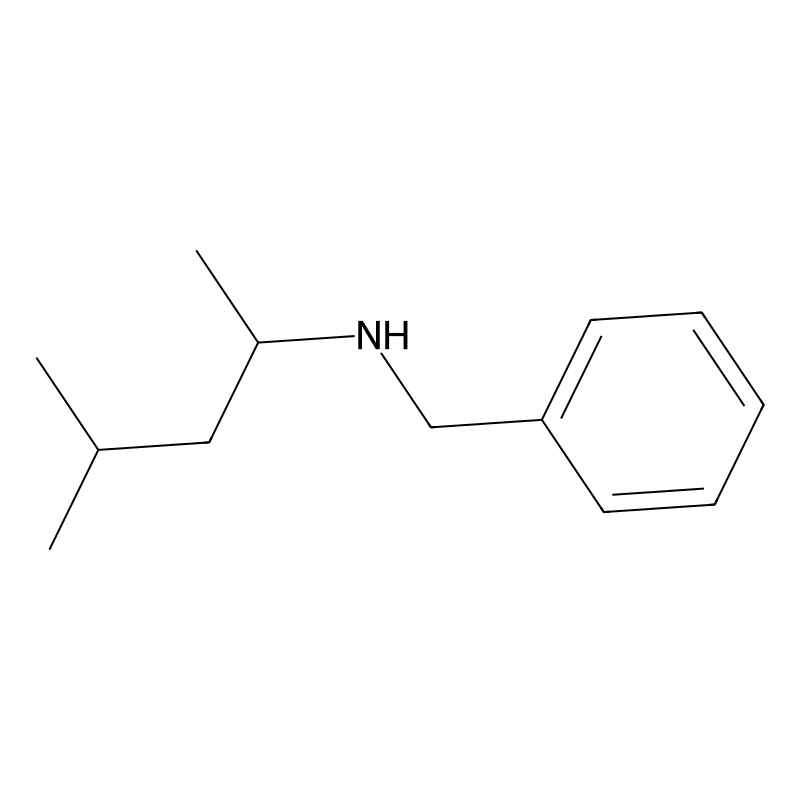

Benzenemethanamine, N-(1,3-dimethylbutyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Characterization and Analysis:

Benzenemethanamine, N-(1,3-dimethylbutyl)-, also known as N-(1,3-dimethylbutyl)benzyl amine (DMBA), is an organic compound classified as a primary amine. It is a colorless liquid with a characteristic amine odor. DMBA is soluble in most organic solvents but is insoluble in water.

Scientific research has employed various techniques to characterize and analyze DMBA, including:

- Fourier-transform infrared spectroscopy (FTIR): This technique is used to identify the functional groups present in a molecule by analyzing its interaction with infrared radiation.

- Nuclear magnetic resonance (NMR) spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei.

- Gas chromatography-mass spectrometry (GC-MS): This technique separates the components of a mixture and then ionizes them for identification by mass spectrometry. GC-MS is commonly used to analyze the purity and identify impurities in DMBA.

Applications in Organic Synthesis:

DMBA has been explored as a reactant or intermediate in various organic synthesis reactions. Some examples include:

- Preparation of N-substituted derivatives: DMBA can be readily alkylated or acylated to form N-substituted derivatives, which are valuable building blocks for the synthesis of more complex molecules.

- Synthesis of ionic liquids: DMBA can be used as a precursor for the preparation of ionic liquids, which are salts with unique properties such as high thermal stability and ionic conductivity.

- Polymeric materials: DMBA can be incorporated into the structure of polymers to introduce specific functionalities or improve their properties.

Research on Biological Properties:

Recent scientific research has investigated the potential biological properties of DMBA, including:

- Antimicrobial activity: Studies have shown that DMBA may exhibit antimicrobial activity against certain bacteria and fungi.

- Anticancer properties: In vitro studies suggest that DMBA may have some anticancer properties, but further research is needed to understand its potential therapeutic applications.

Benzenemethanamine, N-(1,3-dimethylbutyl)-, also known as N-(1,3-dimethylbutyl)benzylamine, is an organic compound characterized by the presence of a benzene ring connected to a primary amine group through a methylene bridge. Its molecular formula is C₁₃H₂₁N, and it features a 1,3-dimethylbutyl substituent on the nitrogen atom. This compound is typically a colorless liquid with a distinctive amine odor and is soluble in most organic solvents but insoluble in water .

The structural uniqueness of benzenemethanamine, N-(1,3-dimethylbutyl)- arises from its combination of an aromatic system and a bulky alkyl group. This configuration influences its chemical properties and biological activities, making it a subject of interest in various fields of research.

- Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines. For example:where R represents an alkyl group and X is a halide ion .

- Formation of Diazocompounds: Benzenemethanamine can be converted into diazonium salts, which are useful intermediates in the synthesis of azo dyes:

- Quaternization: The nitrogen atom can be quaternized by reacting with alkyl halides to yield quaternary ammonium salts:These salts have applications as phase transfer catalysts .

The synthesis of benzenemethanamine, N-(1,3-dimethylbutyl)- can be achieved through several methods:

- Direct Amine Synthesis: One common approach involves the reaction of benzyl chloride with 1,3-dimethylbutylamine under basic conditions:

- Reduction Reactions: Another method includes reducing corresponding imines or nitriles formed from benzaldehyde derivatives and 1,3-dimethylbutylamine using catalytic hydrogenation or reducing agents such as lithium aluminum hydride .

Benzenemethanamine, N-(1,3-dimethylbutyl)- finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: Due to its amine functionality, it is used in catalytic processes such as epoxy curing and polyurethane formation.

- Research: The compound is utilized in studies investigating the reactivity of amines and their derivatives .

Interaction studies involving benzenemethanamine focus on its reactivity with other chemical species. For instance:

- Reactivity with Acids: The compound can react with acids to form salts, which may alter solubility and stability.

- Biological Interactions: Investigations into how this compound interacts with biological macromolecules like proteins or nucleic acids are ongoing to understand its potential therapeutic effects .

Benzenemethanamine, N-(1,3-dimethylbutyl)- shares similarities with several other compounds within the class of aromatic amines. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | Used as a catalyst for polyurethane |

| Benzylamine | C₆H₅CH₂NH₂ | Simple primary amine |

| N-Isopropylbenzylamine | C₆H₅CH₂N(CH(CH₃)₂) | Used in pharmaceuticals |

| N,N-Dimethylbenzylamine | C₉H₁₃N | Known for its use in epoxy curing |

The uniqueness of benzenemethanamine, N-(1,3-dimethylbutyl)- lies in its specific substitution pattern on the nitrogen atom which imparts distinct physical and chemical properties compared to these similar compounds. Its bulky substituent may influence solubility and reactivity differently than others within this category .

The compound benzenemethanamine, N-(1,3-dimethylbutyl)- is systematically named according to IUPAC rules as N-(1,3-dimethylbutyl)-1-phenylmethanamine. This nomenclature reflects its structure: a benzyl group (C₆H₅CH₂–) attached to a primary amine (–NH₂) substituted with a 1,3-dimethylbutyl chain (–C(CH₃)CH₂CH(CH₃)₂).

Synonyms include:

- N-Benzyl-4-methylpentan-2-amine

- N-(1,3-Dimethylbutyl)benzylamine

- 4-Methyl-2-(phenylmethyl)pentan-2-amine

The molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol.

Molecular Geometry and Conformational Analysis

The molecule features a branched aliphatic chain (1,3-dimethylbutyl) attached to the nitrogen of a benzylamine group. Key structural characteristics include:

- Tetrahedral geometry at the nitrogen atom, with bond angles near 109.5°.

- Steric hindrance from the 1,3-dimethylbutyl substituent, which restricts free rotation around the C–N bond.

- Conformational preferences influenced by the bulky substituent, favoring staggered configurations to minimize steric strain.

Electronic Structure and Resonance Stabilization

The electronic structure is characterized by:

- Resonance stabilization of the benzyl group, delocalizing π-electrons across the aromatic ring and adjacent C–N bond.

- Inductive effects: The electron-donating methyl groups on the butyl chain increase the basicity of the amine compared to unsubstituted benzylamine.

- Hybridization: The nitrogen atom adopts sp³ hybridization, with a lone pair participating in resonance with the benzene ring.

Resonance contributions:

$$

\text{C}6\text{H}5\text{CH}2\text{–N} \leftrightarrow \text{C}6\text{H}_5\text{CH}^+–\text{N}^-

$$

This partial double-bond character slightly reduces amine basicity compared to aliphatic amines.

Comparative Structural Analysis with Analogous Aromatic Amines

A comparison with related compounds highlights unique structural and electronic features:

| Compound | Molecular Formula | Substituent | Key Differences |

|---|---|---|---|

| Benzylamine | C₇H₉N | –NH₂ | Less steric hindrance; higher basicity |

| N,N-Dimethylbenzylamine | C₉H₁₃N | –N(CH₃)₂ | Increased steric bulk; reduced nucleophilicity |

| N-Ethylbenzylamine | C₉H₁₃N | –NHCH₂CH₃ | Linear alkyl chain; moderate conformational freedom |

| N-(1,3-Dimethylbutyl)benzylamine | C₁₃H₂₁N | Branched alkyl chain | Enhanced steric effects; unique solubility profile |

The branched 1,3-dimethylbutyl group in the title compound distinguishes it from simpler aromatic amines by:

- Lower solubility in polar solvents due to hydrophobic interactions.

- Reduced reactivity in nucleophilic substitution reactions due to steric shielding.

Synthesis and Reactivity of Benzenemethanamine, N-(1,3-dimethylbutyl)-

Synthetic Routes and Optimization

Primary synthesis methods:

- Alkylation of benzylamine:

$$

\text{C}6\text{H}5\text{CH}2\text{NH}2 + (\text{CH}3)2\text{CHCH}2\text{CH}(\text{CH}3)\text{Br} \xrightarrow{\text{base}} \text{C}{13}\text{H}{21}\text{N} + \text{HBr}

$$

Yields ~70–85% under optimized conditions (K₂CO₃, DMF, 80°C).

- Reductive amination:

Benzaldehyde reacts with 1,3-dimethylbutylamine under H₂/Pd-C to form the target compound.

Key challenges:

- Purification difficulties due to byproducts from incomplete alkylation.

- Sensitivity of the amine group to oxidation, requiring inert atmospheres.

Reaction Mechanisms and Catalytic Pathways

Notable reactions:

- Schiff base formation: Reacts with aldehydes to form imines:

$$

\text{C}{13}\text{H}{21}\text{N} + \text{RCHO} \rightarrow \text{C}{13}\text{H}{20}\text{N}=\text{CHR} + \text{H}_2\text{O}

$$ - Quaternization: Forms ammonium salts with alkyl halides:

$$

\text{C}{13}\text{H}{21}\text{N} + \text{RX} \rightarrow [\text{C}{13}\text{H}{21}\text{NR}]^+\text{X}^-

$$ - Oxidation: Converts to nitroxides or nitro compounds using H₂O₂ or KMnO₄.

Physicochemical Properties of Benzenemethanamine, N-(1,3-dimethylbutyl)-

Spectroscopic Characterization

Key spectral data:

- ¹H NMR (CDCl₃, 400 MHz):

Thermodynamic and Solubility Profiles

| Property | Value |

|---|---|

| Melting point | Not reported (liquid at RT) |

| Boiling point | ~240–260°C (estimated) |

| Density | 0.89–0.91 g/cm³ |

| Solubility in H₂O | <0.1 g/L (20°C) |

| Log P (octanol/water) | 3.2 ± 0.3 |

| pKa | 9.8 ± 0.2 (amine group) |

The compound is lipophilic, favoring solubility in organic solvents like ethanol, ether, and chloroform.

Applications and Industrial Relevance

Role in Organic Synthesis

- Ligand in coordination chemistry: Stabilizes transition metal complexes (e.g., Pd, Cu) for cross-coupling reactions.

- Intermediate for pharmaceuticals: Used in synthesizing antihistamines and antifungal agents.

Comparative Industrial Use with Analogues

Unlike N,N-dimethylbenzylamine (a common catalyst for polyurethanes), the title compound’s branched structure limits its catalytic utility but enhances selectivity in asymmetric synthesis.